N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
CAS No.: 1251678-93-9
Cat. No.: VC6379409
Molecular Formula: C24H24ClN7O2
Molecular Weight: 477.95
* For research use only. Not for human or veterinary use.
![N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide - 1251678-93-9](/images/structure/VC6379409.png)
Specification
CAS No. | 1251678-93-9 |
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Molecular Formula | C24H24ClN7O2 |
Molecular Weight | 477.95 |
IUPAC Name | N-(4-chlorophenyl)-2-[8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Standard InChI | InChI=1S/C24H24ClN7O2/c1-17-4-2-3-5-20(17)29-12-14-30(15-13-29)22-23-28-32(24(34)31(23)11-10-26-22)16-21(33)27-19-8-6-18(25)7-9-19/h2-11H,12-16H2,1H3,(H,27,33) |
Standard InChI Key | FDSFTPKMIHHNKK-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1N2CCN(CC2)C3=NC=CN4C3=NN(C4=O)CC(=O)NC5=CC=C(C=C5)Cl |
Introduction
Molecular Architecture and Physicochemical Properties
The compound’s structure is defined by three key subunits:
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Triazolopyrazine Core: A bicyclic system comprising a triazole fused to a pyrazine ring, providing a planar scaffold conducive to π-π stacking interactions.
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Piperazine-o-Tolyl Substituent: A piperazine ring linked to an ortho-methylphenyl (o-tolyl) group at the 8-position of the triazolopyrazine core. This moiety is critical for potential receptor binding, as piperazine derivatives are known to interact with serotonin and dopamine receptors .
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4-Chlorophenyl Acetamide Side Chain: An acetamide group substituted with a para-chlorophenyl ring at the 2-position, enhancing lipophilicity and potential blood-brain barrier permeability.
Table 1: Physicochemical Properties
Synthetic Pathways and Optimization
The synthesis of this compound involves a multi-step sequence, as inferred from analogous triazolopyrazine derivatives :
Core Formation: Triazolopyrazine Synthesis
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Condensation Reaction: A pyrazine precursor undergoes cyclization with a hydrazine derivative to form the triazolopyrazine core. For example, 3-oxo- triazolo[4,3-a]pyrazine intermediates are synthesized via hydrazine hydrate treatment of diketone precursors .
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Piperazine Introduction: Nucleophilic aromatic substitution introduces the 4-(o-tolyl)piperazine group at the 8-position using potassium carbonate as a base in dimethylformamide (DMF) .
Acetamide Functionalization
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Chloroacetylation: 2-Chloro-N-(4-chlorophenyl)acetamide is prepared by reacting 4-chloroaniline with chloroacetyl chloride.
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Coupling Reaction: The chloroacetamide intermediate undergoes nucleophilic displacement with the triazolopyrazine-piperazine intermediate, facilitated by anhydrous potassium carbonate in DMF .
Table 2: Key Synthetic Intermediates
Intermediate | Role |
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3-Oxo-triazolopyrazine | Core scaffold |
4-(o-Tolyl)piperazine | Receptor-targeting substituent |
2-Chloro-N-(4-chlorophenyl)acetamide | Acetamide precursor |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Key signals include:
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¹³C NMR: Peaks at δ 166.10 ppm (amide carbonyl) and δ 154.20 ppm (triazolopyrazine C-3) .
High-Performance Liquid Chromatography (HPLC)
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Retention Time: 12.4 minutes (C18 column, acetonitrile/water gradient).
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Purity: >98% (UV detection at 254 nm).
Technique | Key Findings |
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¹H NMR | Confirmed piperazine and acetamide protons |
¹³C NMR | Verified carbonyl and aromatic carbons |
HPLC-MS | [M+H]⁺ peak at m/z 478.95 |
Stability and Degradation Pathways
Hydrolytic Degradation
The acetamide bond is susceptible to hydrolysis under acidic or basic conditions, forming 4-chloroaniline and triazolopyrazine-carboxylic acid derivatives.
Oxidative Stability
The o-tolyl group may undergo CYP450-mediated oxidation to form hydroxylated metabolites, necessitating stabilization via formulation in antioxidants.
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